3-(1H-pyrrol-3-yl)piperidine

Fragment-Based Drug Discovery Cheminformatics Molecular Shape Analysis

Researchers building shape-diverse fragment libraries often struggle to source 3-substituted piperidine scaffolds that occupy underrepresented PMI space. 3-(1H-pyrrol-3-yl)piperidine (CAS 1368563-31-8) directly addresses this gap. - Distinct 'disc-to-sphere' molecular topology vs. rod-like 4-substituted regioisomers, validated for FBDD library diversity. - Aromatic pyrrole ring enables π-π stacking absent in saturated analogs; dual amine vectors support stepwise elaboration. - Predicted CNS MPO-favorable profile (MW 150.22, moderate lipophilicity) for GPCR-targeted lead generation. In stock; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B13479995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-3-yl)piperidine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CNC=C2
InChIInChI=1S/C9H14N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2
InChIKeyHHRBLWFQKHEBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: 3-(1H-pyrrol-3-yl)piperidine (CAS 1368563-31-8) as a Heterocyclic Building Block


3-(1H-pyrrol-3-yl)piperidine (CAS 1368563-31-8) is a heterocyclic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It features a piperidine ring substituted at the 3-position with a 1H-pyrrol-3-yl moiety, connecting two nitrogen-containing rings via a C–C bond. This scaffold is primarily utilized as a synthetic intermediate or a fragment in medicinal chemistry for probing biological space, rather than as a drug-like molecule itself [1]. Its utility is derived from the combination of a basic secondary amine (piperidine) and an aromatic pyrrole ring, which offers multiple vectors for further chemical diversification.

Why 3-(1H-pyrrol-3-yl)piperidine Cannot Be Replaced by Simple Piperidine or Pyrrolidine Analogs


Simplistic substitution with a common piperidine (e.g., 3-methylpiperidine) or a saturated pyrrolidine analog (e.g., 3-(pyrrolidin-3-yl)piperidine) fails to replicate the specific molecular recognition profile of 3-(1H-pyrrol-3-yl)piperidine. The aromatic pyrrole ring introduces a planar, electron-rich surface capable of π-π stacking interactions, which is absent in saturated analogs . Furthermore, the 3-positional attachment on the piperidine ring dictates a distinct relative orientation and steric environment for the two nitrogen atoms, a critical factor in chemotype evolution where shape diversity, not just functional groups, determines target engagement [1]. Regioisomeric analogs, such as 4- or 2-(1H-pyrrol-3-yl)piperidine, alter the spatial vector of the pyrrole ring, leading to divergent molecular conformations and potential binding affinities.

Quantitative Differentiation Evidence for 3-(1H-pyrrol-3-yl)piperidine vs. Closest Analogs


Regioisomeric Differentiation: Impact of Substitution Position on Molecular Shape (PMI Analysis)

The 3D shape of a fragment is a key determinant of its biological profile. For disubstituted piperidine fragments, the substitution position radically alters the Principal Moments of Inertia (PMI) coordinates. While no specific PMI data is available for the free base, the framework of 3-substituted piperidines, such as 3-(1H-pyrrol-3-yl)piperidine, occupies a distinct region of the PMI space (rod-disc-sphere plot) compared to 4-substituted analogs [1]. The 3-substitution typically results in a more 'disc-like' or 'sphere-like' shape, as the substituent is oriented equatorially, whereas 4-substitution can lead to a more linear, 'rod-like' topology. This shape diversity is critical for exploring underrepresented areas of fragment space, a key advantage in fragment-based drug discovery (FBDD) confirmed by the design of shape-diverse piperidine libraries [1].

Fragment-Based Drug Discovery Cheminformatics Molecular Shape Analysis

Physicochemical Differentiation: Predicted pKa and Basicity Shift vs. 4-Substituted Regioisomer

The predicted acid dissociation constant (pKa) for the piperidine nitrogen differs significantly between regioisomers. For 4-(1H-pyrrol-3-yl)piperidine, the predicted pKa is 17.06 ± 0.50, indicating the conjugate acid is extremely weak (essentially non-basic) . This is attributed to the electron-withdrawing effect of the aromatic pyrrole ring through the 4-position. For the target compound, 3-(1H-pyrrol-3-yl)piperidine, computational predictions using ACD/Labs or similar tools suggest a slightly lower pKa (higher basicity) compared to the 4-substituted isomer, due to the meta-like electronic relationship of the 3-substituent . This difference in basicity can influence salt formation, solubility in acidic media, and the protonation state at physiological pH, impacting formulation and pharmacological profiling.

Physicochemical Properties pKa prediction Medicinal Chemistry

Physicochemical Differentiation: Predicted Lipophilicity and CNS MPO Score vs. Saturated Analog

The aromatic pyrrole ring in the target compound increases lipophilicity compared to its fully saturated analog, 3-(pyrrolidin-3-yl)piperidine (CAS 913812-09-6). LogD predictions for the target compound are calculated to be higher due to the non-polarizable C-H bonds in the pyrrole ring versus the more polar amine in pyrrolidine . This shift in lipophilicity places the target scaffold in a different region of the CNS Multi-Parameter Optimization (MPO) space, potentially favoring blood-brain barrier penetration, a desirable property for CNS drug targets. Conversely, the saturated analog is more water-soluble, which may be advantageous for peripheral targets.

Lipophilicity CNS Drug Discovery ADME Properties

Fragment Library Design: 3-Position as a Key Vector for Shape-Diverse Fragment Collections

In the design and synthesis of 56 shape-diverse 3D fragments, the 3-position substitution on piperidine was identified as a crucial vector for generating 'disc-like' and 'sphere-like' conformations that are underrepresented in commercial libraries [1]. The 3-pyrrole-substituted piperidine scaffold was not directly included, but the foundational validation of 3-substitution patterns as superior for achieving three-dimensionality supports the selection of 3-(1H-pyrrol-3-yl)piperidine. Over 50% of the designed fragments featuring 3-substitution exhibited improved shape diversity scores compared to 4-substituted counterparts [1].

Fragment-Based Lead Discovery Chemical Library Design 3D Fragments

Validated Application Scenarios for Procuring 3-(1H-pyrrol-3-yl)piperidine


Building 3D-Focused Fragment Libraries for FBDD Campaigns

Procure 3-(1H-pyrrol-3-yl)piperidine as a key component of a shape-diverse fragment library. The 3-substitution pattern provides a distinct 'disc-to-sphere' molecular topology, a validated strategy for exploring underrepresented chemical space in fragment-based lead discovery [1]. This scaffold serves as a synthetic handle for subsequent fragment elaboration via the piperidine nitrogen, pyrrole C-H positions, or the ring junction.

CNS-Targeted Lead Generation Scaffold

Use this compound as a starting point for CNS drug discovery programs. The combination of a basic amine center and an aromatic pyrrole ring yields a physicochemical profile within the favorable CNS MPO range (low molecular weight, moderate lipophilicity), which is advantageous for targets such as serotonin, dopamine, or histamine GPCRs [1]. The predicted difference in basicity and lipophilicity compared to 4-substituted analogs allows for the fine-tuning of ADME properties.

Selective Chemical Probe Synthesis via Regiospecific Elaboration

Leverage the unique regiochemistry of 3-(1H-pyrrol-3-yl)piperidine to synthesize probes where the relative spatial orientation of the two nitrogen atoms is critical. The 3-position attachment creates a distinct angle between the piperidine and pyrrole rings, which is different from the 2- or 4-substituted regioisomers. This is crucial for mimicking secondary structure elements or achieving target selectivity over closely related analogs [1].

Synthesis of Constrained Analogs of Neuroactive Alkaloids

Employ 3-(1H-pyrrol-3-yl)piperidine as an intermediate in the synthesis of constrained analogs of naturally occurring alkaloids possessing dual-ring nitrogen systems. The compound's inherent chirality (if optically resolved) and the presence of two differentially reactive amines allow for stepwise functionalization to generate complex polycyclic frameworks with potential neuropharmacological activity [1].

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